molecular formula C16H19NO4S B7418595 6-(1-Naphthalenesulfonyl)aminocaproic acid

6-(1-Naphthalenesulfonyl)aminocaproic acid

Cat. No.: B7418595
M. Wt: 321.4 g/mol
InChI Key: IGMYJHJQIFNKHM-UHFFFAOYSA-N
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Description

6-(1-Naphthalenesulfonyl)aminocaproic acid is a chemical compound that features a naphthalenesulfonyl group attached to an aminocaproic acid backbone

Properties

IUPAC Name

6-(naphthalen-1-ylsulfonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c18-16(19)11-2-1-5-12-17-22(20,21)15-10-6-8-13-7-3-4-9-14(13)15/h3-4,6-10,17H,1-2,5,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYJHJQIFNKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Naphthalenesulfonyl)aminocaproic acid typically involves the reaction of 1-naphthalenesulfonyl chloride with aminocaproic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Naphthalenesulfonyl)aminocaproic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalenesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group, although this is less common.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-(1-Naphthalenesulfonyl)aminocaproic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1-Naphthalenesulfonyl)aminocaproic acid involves its interaction with specific molecular targets. The naphthalenesulfonyl group can bind to active sites on enzymes or proteins, inhibiting their function. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    6-Aminocaproic acid: A precursor for the synthesis of 6-(1-Naphthalenesulfonyl)aminocaproic acid.

    1-Naphthalenesulfonic acid: Shares the naphthalenesulfonyl group but lacks the aminocaproic acid backbone.

    Adipic acid: Structurally similar to aminocaproic acid but with different functional groups.

Uniqueness

This compound is unique due to the combination of the naphthalenesulfonyl group and the aminocaproic acid backbone. This unique structure allows it to interact with a variety of molecular targets, making it useful in diverse applications.

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